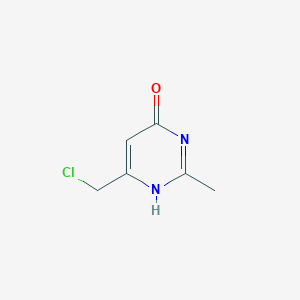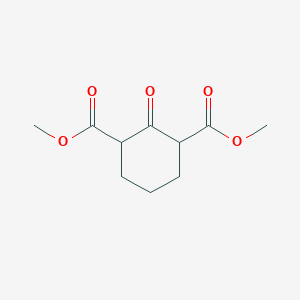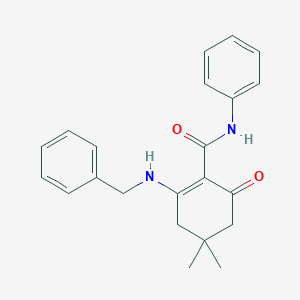
6-(chloromethyl)-2-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “6-(chloromethyl)-2-methyl-1H-pyrimidin-4-one” is known as 6-(chloromethyl)-2-methylpyrimidin-4-ol. This compound is a pyrimidine derivative, characterized by the presence of a chloromethyl group at the sixth position and a methyl group at the second position of the pyrimidine ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry and agrochemicals, due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-methylpyrimidin-4-ol typically involves the chloromethylation of 2-methylpyrimidin-4-ol. The reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the chloromethylation process.
Industrial Production Methods
On an industrial scale, the production of 6-(chloromethyl)-2-methylpyrimidin-4-ol can be achieved through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
6-(chloromethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding 2-methylpyrimidin-4-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or peracids are used as oxidizing agents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Pyrimidine N-oxides.
Reduction Reactions: 2-methylpyrimidin-4-ol.
科学的研究の応用
6-(chloromethyl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(chloromethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-methylpyrimidin-4-ol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
6-methyl-2-methylpyrimidin-4-ol: Contains an additional methyl group, altering its chemical properties and reactivity.
6-(bromomethyl)-2-methylpyrimidin-4-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and biological activity.
Uniqueness
6-(chloromethyl)-2-methylpyrimidin-4-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activities
特性
IUPAC Name |
6-(chloromethyl)-2-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCQHXPAJVVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(Trifluoromethyl)anilino]prop-2-enylidene-[3-(trifluoromethyl)phenyl]azanium;chloride](/img/structure/B7788349.png)
![2-[1-[(6-methoxypyridin-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7788352.png)



![4-[(3,5-Dibromophenyl)methyl]morpholine](/img/structure/B7788383.png)
![1-[1-(3-Chloro-4-fluorophenyl)-5-methyltriazol-4-yl]ethanone](/img/structure/B7788389.png)

![ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7788404.png)


![2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7788427.png)
![[3-(4-Chloroanilino)cyclohex-2-en-1-ylidene]-(4-chlorophenyl)azanium;chloride](/img/structure/B7788431.png)

